molecular formula C14H28NaO5S+ B154672 Sodium lauryl sulfoacetate CAS No. 1847-58-1

Sodium lauryl sulfoacetate

Cat. No. B154672
CAS RN: 1847-58-1
M. Wt: 308.44 g/mol
InChI Key: LBIZZGIYNNLXQN-UHFFFAOYSA-N
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Description

Sodium lauryl sulfoacetate (SLSA) or lathanol is an organic compound used in many cleaning and hygiene products as an anionic surfactant . It is also used in sodium citrate/sodium lauryl sulfoacetate/glycerol laxative products . It is known for its wetting, scouring, emulsifying, and dispersing properties .


Molecular Structure Analysis

Sodium lauryl sulfoacetate has a molecular formula of C14H27NaO5S . Its IUPAC name is sodium;2-dodecoxy-2-oxoethanesulfonate . The InChI is 1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(15)13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);/q;+1/p-1 . The Canonical SMILES is CCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] .

Scientific Research Applications

Industrial Degreasing

SLSA has been studied for its potential as an environmentally friendly degreasing agent . In combination with alkyl polyglucoside, it has shown promising results in removing engine oil from metal surfaces . This binary mixture can effectively disperse oil at certain concentrations, indicating SLSA’s potential in industrial cleaning applications where biodegradability and non-toxicity are crucial.

Personal Care Products

Due to its mild and foaming properties, SLSA is a common ingredient in personal care products. It’s used in cleansing creams, shampoos, and bath products, providing a gentle alternative to harsher surfactants . Its application in this field is well-documented, dating back to the 1940s.

Contraceptive Devices

Research has explored the use of SLSA in contraceptive gel formulations. Studies indicate that SLSA can inhibit sperm motility, suggesting its potential as a topical vaginal spermicidal formulation to provide fertility control in women .

Pharmaceutical Excipients

In the pharmaceutical industry, SLSA can be used as an excipient to enhance the solubility and bioavailability of drugs. It helps in the preparation of solid dispersions, improving the dissolution rate of poorly water-soluble drugs .

Environmental Remediation

SLSA may play a role in environmental remediation by inhibiting iron- and sulfur-oxidizing bacteria. This can potentially reduce acidic drainage from high-sulfur coal refuse, which is a significant environmental concern .

Cosmetics Safety

The safety of SLSA in cosmetics has been assessed, ensuring its suitability for use in various skin care products. It’s considered safe within certain concentration ranges, making it a versatile ingredient in the cosmetics industry .

Food Industry

As a surfactant, SLSA can be utilized in the food industry for its emulsifying and dispersing properties. It can aid in the production of food products that require the mixing of oil and water phases .

Research on Biodegradability

SLSA is part of ongoing research into the development of biodegradable surfactants. Its potential to replace more toxic and persistent chemicals in various applications is a significant area of study .

Mechanism of Action

Target of Action

Sodium lauryl sulfoacetate (SLSA) is primarily used as a surfactant in various cleaning and hygiene products . It acts as a wetting agent, emulsifier, and foaming agent . Its primary targets are the dirt and oil particles that it helps to trap and remove .

Mode of Action

SLSA works by reducing the surface tension of water, allowing it to better interact with oil and grease, and effectively remove them . As a surfactant, it forms micelles that solubilize the dirt or oil particles, making them easier to wash away . In the context of its use in enema-type laxatives, SLSA acts as a wetting agent, helping to soften the stool and facilitate bowel movements .

Biochemical Pathways

In this process, sulfoacetaldehyde, a product of the transketolase reaction, is oxidized into sulfoacetate by a coenzyme A (CoA)-acylating sulfoacetaldehyde dehydrogenase (SqwD) and an ADP-forming sulfoacetate-CoA ligase (SqwKL) .

Result of Action

The primary result of SLSA’s action is the effective removal of dirt and oil when used in cleaning products . In the case of its use in laxatives, it helps to soften the stool and facilitate bowel movements . On a molecular level, it forms micelles that encapsulate and remove dirt and oil particles .

Action Environment

Environmental factors can influence the action of SLSA. For instance, its effectiveness as a surfactant can be affected by the hardness of the water, with harder water potentially reducing its efficacy . SLSA is biodegradable and environmentally friendly, minimizing its impact on aquatic ecosystems . Prolonged storage above 90 °F (32 °C) should be avoided .

properties

IUPAC Name

sodium;2-dodecoxy-2-oxoethanesulfonate
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InChI

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(15)13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJTZZNRJCKXJN-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NaO5S
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DSSTOX Substance ID

DTXSID4027442
Record name Sodium 2-(dodecyloxy)-2-oxoethane-1-sulphonate
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Molecular Weight

330.42 g/mol
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Physical Description

White solid; [HSDB]
Record name Sodium lauryl sulfoacetate
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Solubility

In water, 3.5 g/100 mL (no temperature provided)
Record name SODIUM LAURYL SULFOACETATE
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Density

Specific gravity: 0.55
Record name SODIUM LAURYL SULFOACETATE
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Product Name

Sodium lauryl sulfoacetate

Color/Form

Powder, White flake, powder

CAS RN

1847-58-1
Record name Sodium lauryl sulfoacetate
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Record name Acetic acid, 2-sulfo-, dodecyl ester, sodium salt (1:1)
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Record name Sodium 2-(dodecyloxy)-2-oxoethane-1-sulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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